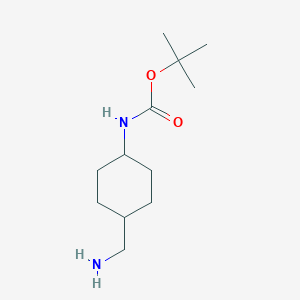
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a chemical compound that has been the subject of research in the field of medicinal chemistry. This compound has shown potential as a drug candidate due to its ability to interact with biological targets and produce specific physiological effects.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it is believed to interact with biological targets such as enzymes and receptors, which leads to specific physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have shown that this compound can produce specific physiological effects, such as anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its ability to interact with specific biological targets, which makes it a promising candidate for drug development. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on biological systems.
Orientations Futures
There are several future directions for research on 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further investigate its mechanism of action and identify additional biological targets. Another direction is to explore its potential as a treatment for specific diseases, such as cancer and Alzheimer's disease. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process that includes the condensation of 4-hydroxycoumarin and ethyl chloroacetate, followed by the reaction with hydrazine hydrate to yield the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with 6-amino-1,3-dimethyluracil in the presence of acetic anhydride.
Applications De Recherche Scientifique
The scientific research application of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is primarily focused on its potential as a drug candidate. This compound has been shown to interact with biological targets such as enzymes and receptors, which makes it a promising candidate for the treatment of various diseases.
Propriétés
| 166115-85-1 | |
Formule moléculaire |
C16H18N4O4 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-19-13(17)12(15(22)20(2)16(19)23)18-14(21)11-8-7-9-5-3-4-6-10(9)24-11/h3-6,11H,7-8,17H2,1-2H3,(H,18,21) |
Clé InChI |
WSRZNIFUSMNFOH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
Synonymes |
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)



![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)



![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
